1-Butyl-3-(4-ethoxyphenyl)urea

Description

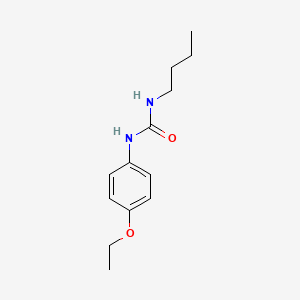

1-Butyl-3-(4-ethoxyphenyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom of the urea core and a 4-ethoxyphenyl group attached to the other. Key properties include:

- CAS Number: 195523-28-5 .

- Molecular Formula: C₁₃H₂₀N₂O₂.

- Lipophilicity: XLogP3 = 3.9, indicating moderate lipophilicity .

- Polar Surface Area: 41.6 Ų, suggesting moderate solubility and permeability .

This compound’s structure combines a hydrophobic butyl chain with a polar ethoxyphenyl group, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name |

1-butyl-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-5-10-14-13(16)15-11-6-8-12(9-7-11)17-4-2/h6-9H,3-5,10H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTMARSMWOAXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-(4-ethoxyphenyl)urea can be synthesized through the reaction of 4-ethoxyaniline with butyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Corresponding urea derivatives with oxidized side chains.

Reduction: Amine derivatives with reduced urea moiety.

Substitution: Compounds with substituted ethoxy group.

Scientific Research Applications

1-Butyl-3-(4-ethoxyphenyl)urea has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)

Key Differences :

- The sulfonyl group in Tolbutamide increases polarity compared to the ethoxyphenyl group in the target compound, reducing lipophilicity. This impacts bioavailability and metabolic stability.

1-Butyl-3-(4-((3-chloroquinoxalin-2-yl)oxy)phenyl)urea (Compound 19b)

Key Differences :

Sulfonylurea Impurities (e.g., 1-Butyl-3-[[4-[(3-methylphenyl)amino]-pyridin-3-yl]sulfonyl]urea)

Key Differences :

- Sulfonyl groups increase hydrogen-bonding capacity (higher polar surface area) compared to ethoxyphenyl, affecting crystallization and purification processes.

Etofenprox (Pyrethroid-Ether with 4-Ethoxyphenyl Group)

Key Differences :

- The ethoxyphenyl group in Etofenprox contributes to insecticidal activity via membrane disruption, whereas in urea derivatives, it modulates solubility and target binding.

Comparative Data Table

Research Findings and Implications

- Thermal Stability : Compound 19b’s high melting point (227–228°C) suggests robust crystalline packing, a trait that could guide formulation strategies for the target compound .

- Synthetic Challenges : Sulfonylurea impurities (e.g., ) highlight the need for precise reaction conditions to avoid by-products during urea synthesis.

Biological Activity

1-Butyl-3-(4-ethoxyphenyl)urea (C13H20N2O2) is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound is synthesized through the reaction of 4-ethoxyaniline with butyl isocyanate, resulting in a urea derivative that may exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Molecular Formula: C13H20N2O2

Molecular Weight: 236.317 g/mol

Structure

The structure of this compound features a butyl group and an ethoxy-substituted phenyl ring, which contribute to its unique biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, leading to alterations in their activity and subsequent biological effects. Notably, it has been investigated for its inhibitory effects on various enzymes relevant to disease processes.

Biological Activity Overview

This compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that derivatives of urea compounds can exhibit antimicrobial properties. In studies focusing on similar compounds, it was found that modifications in the aromatic ring significantly influence antimicrobial efficacy. The ethoxy group may enhance the compound's interaction with microbial cell membranes or metabolic pathways.

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. In vitro studies have demonstrated that urea derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Data Table: Biological Activities of Related Compounds

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of urea derivatives, it was found that modifications at the para-position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The study reported an IC50 value for a closely related compound that was substantially lower than that of standard chemotherapeutics, indicating a promising avenue for further research.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of various urea derivatives, including those similar to this compound. Results indicated that certain compounds exhibited strong inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the introduction of electron-withdrawing groups at specific positions on the aromatic ring can enhance biological activity. The ethoxy group in this compound plays a crucial role in modulating its pharmacokinetic properties and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.